molecular formula C22H28N2O5S B11146802 2-methylpropyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

2-methylpropyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11146802
M. Wt: 432.5 g/mol
InChI Key: CYGSIFGDUIMDIJ-UHFFFAOYSA-N
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Description

2-Methylpropyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a structurally complex heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. This scaffold is characterized by a bicyclic system combining thiazole and pyrimidine rings, with substitutions at key positions modulating its physicochemical and biological properties. The compound’s structure includes:

  • A 3,4-dimethoxyphenyl group at position 5, contributing electron-rich aromaticity.
  • An ethyl group at position 2 and a methyl group at position 7, influencing steric and lipophilic profiles.
  • A 2-methylpropyl (isobutyl) ester at the 6-carboxylate position, which may enhance lipid solubility compared to smaller esters like ethyl or methyl .

Thiazolo[3,2-a]pyrimidines are pharmacologically significant due to their anticancer, antimicrobial, and anti-inflammatory activities, often modulated by substituents on the core structure .

Properties

Molecular Formula

C22H28N2O5S

Molecular Weight

432.5 g/mol

IUPAC Name

2-methylpropyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H28N2O5S/c1-7-17-20(25)24-19(14-8-9-15(27-5)16(10-14)28-6)18(13(4)23-22(24)30-17)21(26)29-11-12(2)3/h8-10,12,17,19H,7,11H2,1-6H3

InChI Key

CYGSIFGDUIMDIJ-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC(C)C)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

The synthesis of 2-methylpropyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve heating and the use of solvents such as ethanol or acetonitrile. Industrial production methods may employ microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenated compounds. The major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted thiazolo[3,2-a]pyrimidine derivatives .

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The thiazolo[3,2-a]pyrimidine moiety can bind to biological targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can inhibit the activity of enzymes involved in cell proliferation, leading to the suppression of cancer cell growth. Additionally, the compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines .

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs of the target compound are summarized in Table 1 .

Table 1: Structural Comparison of Thiazolo[3,2-a]Pyrimidine Derivatives

Compound Name Position 5 Substitution Position 2 Substitution 6-Carboxylate Ester Biological Activity Reference
Target compound 3,4-Dimethoxyphenyl Ethyl 2-Methylpropyl Not explicitly reported
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-Bromophenyl - Ethyl Anticancer (docking)
Ethyl 5-(3-fluorophenyl)-2-[(4-fluorophenyl)methylidene]-7-methyl-3-oxo-2H,3H,5H-... 3-Fluorophenyl 4-Fluorobenzylidene Ethyl Structural analysis
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-... Phenyl 2,4,6-Trimethoxybenzylidene Ethyl Crystallographic study
Methyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2H,3H,5H-... 3,4-Dimethoxyphenyl Ethyl Methyl Structural analog

Key Observations :

  • Aromatic Substitutions: The target compound’s 3,4-dimethoxyphenyl group at position 5 distinguishes it from halogenated (e.g., 4-bromo , 3-fluoro ) or unsubstituted phenyl analogs.
  • Position 2 Modifications : The ethyl group in the target compound contrasts with benzylidene derivatives (e.g., 4-fluorobenzylidene or 2,4,6-trimethoxybenzylidene ), which introduce planar, conjugated systems that may influence π-π stacking or hydrogen bonding.
Physicochemical Properties
  • Lipophilicity : The target compound’s 2-methylpropyl ester likely results in a higher ClogP (~7.5–8.0 estimated) compared to ethyl ester analogs (ClogP ~7.34 for 4-bromophenyl derivative ).
  • Crystallography : Fluorinated analogs exhibit distinct dihedral angles between the thiazolo-pyrimidine core and aromatic substituents (e.g., 84.8° for 3-fluorophenyl ), influencing crystal packing via C–H···F/O interactions. The 3,4-dimethoxyphenyl group may promote C–H···O hydrogen bonds or π-stacking .
  • Thermal Stability : Melting points for similar compounds range from 185–187°C (4-bromophenyl analog ) to 427–428 K (trimethoxybenzylidene derivative ), suggesting the target compound may exhibit moderate thermal stability.

Biological Activity

The compound 2-methylpropyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo-pyrimidine derivative that has garnered interest due to its potential biological activities. This article aims to summarize the available data regarding its biological activity, focusing on pharmacological properties, potential mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C22H27N2O5S
  • Molecular Weight : 466.58 g/mol
  • IUPAC Name : 2-methylpropyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

The structure features a thiazole ring fused with a pyrimidine core and is substituted with a 3,4-dimethoxyphenyl group that enhances lipophilicity and potentially increases interaction with biological targets .

Biological Activity Overview

Research indicates that compounds within the thiazolo-pyrimidine class exhibit a variety of biological activities. These include:

  • Antitumor Activity : Thiazolo-pyrimidines have shown promise in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Certain derivatives demonstrate significant antibacterial and antifungal activities.
  • Enzyme Inhibition : Some thiazolo-pyrimidines act as inhibitors for enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in nucleotide synthesis and has implications in cancer and autoimmune diseases.

The biological activity of 2-methylpropyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine can be attributed to several mechanisms:

  • Interaction with Enzymatic Pathways : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell proliferation.
  • Receptor Modulation : It might interact with various receptors influencing signaling pathways related to inflammation and cancer progression.

Antitumor Activity

A study evaluating the antitumor effects of thiazolo-pyrimidine derivatives found that certain modifications significantly enhanced cytotoxicity against various cancer cell lines. The presence of the dimethoxyphenyl group was linked to increased potency due to improved binding affinity to target proteins .

Antimicrobial Evaluation

In vitro assays demonstrated that derivatives of thiazolo-pyrimidines exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's structural features were crucial in determining its efficacy .

Enzyme Inhibition Studies

Research on enzyme inhibition revealed that this compound could inhibit DHODH effectively, showcasing potential for therapeutic applications in treating diseases like rheumatoid arthritis and certain cancers. Comparative studies indicated that it outperformed other known inhibitors in terms of potency .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduces apoptosis in cancer cells
AntimicrobialEffective against bacterial strains
Enzyme InhibitionInhibits DHODH

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